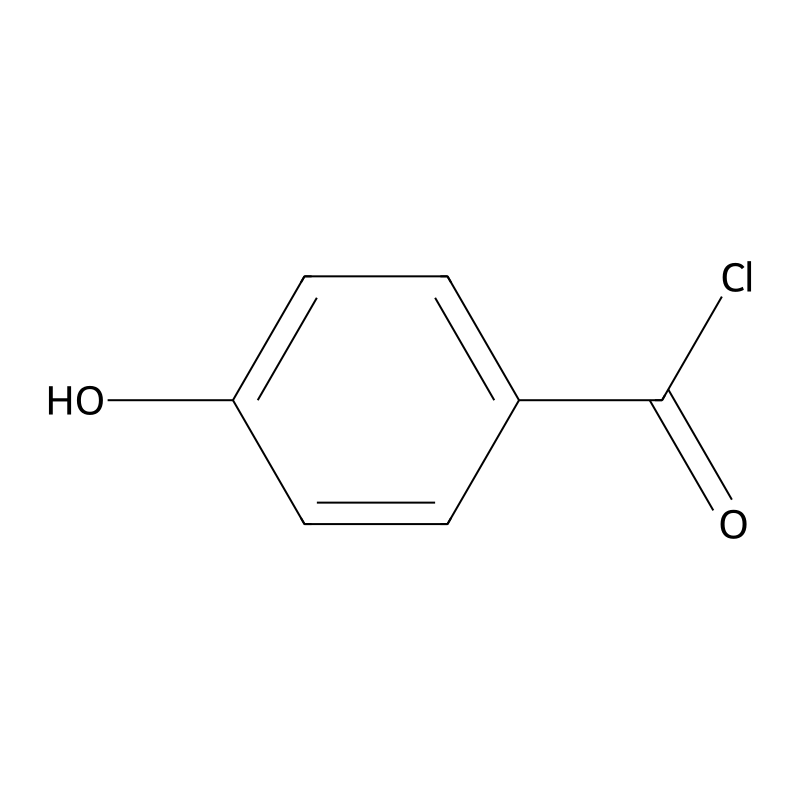

4-hydroxybenzoyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Esters and Amides

The acyl chloride group in 4-hydroxybenzoyl chloride readily reacts with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic chemistry for creating new molecules with desired properties. Researchers can utilize 4-hydroxybenzoyl chloride to synthesize various complex molecules, including:

- Pharmaceutical compounds: By reacting it with specific alcohols or amines, researchers can introduce the 4-hydroxybenzoyl group into potential drug candidates. This group can influence the molecule's biological activity and other properties [1].

- Functional materials: Esters and amides derived from 4-hydroxybenzoyl chloride can be explored for their potential applications in areas like liquid crystals, polymers, and dyes due to the unique functionalities they possess [2].

[1] Several patents describe the use of 4-hydroxybenzoyl chloride derivatives in pharmaceutical development ()

[2] The specific properties of the resulting esters and amides will depend on the chosen alcohol or amine. Research on this topic is vast and can be found in scientific publications.

Synthesis of More Complex Molecules

The versatility of 4-hydroxybenzoyl chloride extends beyond simple ester and amide formations. Its reactive nature allows it to participate in various condensation reactions, leading to more complex molecules. Some examples include:

- Claisen condensation: This reaction involves the condensation of 4-hydroxybenzoyl chloride with a ketone ester to form a β-ketoester. These β-ketoesters are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals [3].

- Friedel-Crafts acylation: Under specific conditions, 4-hydroxybenzoyl chloride can react with aromatic compounds to introduce the 4-hydroxybenzoyl group directly onto the aromatic ring. This reaction allows for the creation of more complex aromatic molecules for various research purposes [4].

4-Hydroxybenzoyl chloride is an organic compound characterized by the molecular formula C₇H₅ClO₂. It is a derivative of benzoic acid, specifically formed by substituting a hydroxyl group at the para position and replacing the carboxyl group's hydroxyl with a chlorine atom. This compound is recognized for its significant role as an intermediate in organic synthesis, making it valuable across various industries, including pharmaceuticals, agriculture, and chemical manufacturing .

- Substitution Reactions: It readily reacts with amines to form amides.

- Hydrolysis: The compound can hydrolyze to regenerate 4-hydroxybenzoic acid.

- Esterification: It reacts with alcohols to produce esters.

Common Reagents and Conditions- Thionyl Chloride (SOCl₂): Utilized for synthesizing 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid.

- Amines: For the formation of amides.

- Alcohols: Used in esterification reactions.

Major Products Formed- 4-Hydroxybenzamides: Resulting from reactions with amines.

- 4-Hydroxybenzoic Acid: Formed through hydrolysis.

- 4-Hydroxybenzoate Esters: Created via esterification reactions .

- 4-Hydroxybenzamides: Resulting from reactions with amines.

- 4-Hydroxybenzoic Acid: Formed through hydrolysis.

- 4-Hydroxybenzoate Esters: Created via esterification reactions .

The biological activity of 4-hydroxybenzoyl chloride is primarily linked to its reactivity as an acyl chloride. Its ability to form various derivatives allows it to be involved in synthesizing biologically active molecules, which are crucial in medicinal chemistry. Additionally, it has been noted for its potential application in developing cerebroprotective agents, indicating its significance in pharmaceutical research .

The most common method for synthesizing 4-hydroxybenzoyl chloride involves the reaction of 4-hydroxybenzoic acid with thionyl chloride. The procedure typically includes:

- Mixing 4-hydroxybenzoic acid with a benzene solvent and N,N-dimethylformamide as a cosolvent.

- Heating the mixture to temperatures between 30°C and 65°C while stirring.

- Slowly adding thionyl chloride over a period of 0.5 to 1 hour and allowing the reaction to proceed for an additional 2 to 5 hours.

- After completion, the mixture is allowed to stand for separation, followed by distillation to recover solvents and isolate the product .

4-Hydroxybenzoyl chloride finds extensive applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients.

- Agrochemicals: Utilized in producing herbicides and pesticides.

- Chemical Manufacturing: Acts as a building block for synthesizing other organic compounds .

Research on interaction studies involving 4-hydroxybenzoyl chloride focuses on its reactivity with different nucleophiles. Its electrophilic nature allows it to engage effectively with amines and alcohols, leading to diverse products such as amides and esters. These interactions are essential for understanding its role in organic synthesis and potential biological applications .

Several compounds share structural similarities with 4-hydroxybenzoyl chloride, each exhibiting unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Parent compound; lacks chlorine atom |

| 4-Hydroxybenzamide | C₇H₈N₂O₂ | Formed from reaction with amines |

| 4-Hydroxybenzoate Esters | C₉H₁₀O₄ | Result from esterification reactions |

| 4-Methoxybenzoyl Chloride | C₈H₉ClO₃ | Contains a methoxy group instead of hydroxyl |

| 3,5-Dibromo-4-hydroxybenzoyl Chloride | C₇H₄Br₂ClO₂ | Contains bromine substituents affecting reactivity |

Uniqueness

What sets 4-hydroxybenzoyl chloride apart is its high reactivity and versatility in forming various derivatives. Its ability to act as an intermediate in multiple synthetic pathways makes it invaluable for both research and industrial applications .

4-Hydroxybenzoyl chloride (molecular formula C₇H₅ClO₂) is an aromatic acyl chloride compound characterized by a benzene ring substituted with both a hydroxyl group and an acyl chloride functional group in the para positions [1] [2]. The compound exhibits a molecular weight of 156.57 grams per mole and is identified by the Chemical Abstracts Service number 28141-24-4 [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C(=O)Cl)O, indicating the para-substitution pattern on the benzene ring [1].

The molecular structure features a planar arrangement with the carbonyl group lying in the same plane as the aromatic ring system [1]. The stereochemical configuration reveals no chiral centers, resulting in a single stereoisomeric form [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-hydroxybenzoyl chloride, reflecting the systematic nomenclature based on the substitution pattern [1] [3].

Key structural parameters derived from computational analysis demonstrate specific bond lengths and angles that characterize the molecular geometry [1]. The carbonyl carbon-oxygen double bond measures 1.230 Ångströms, while the carbon-chlorine bond length extends to 1.752 Ångströms . The carbon-carbon bond connecting the aromatic ring to the carbonyl group spans 1.501 Ångströms, indicating a typical single bond character .

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₅ClO₂ | - |

| Molecular Weight | 156.57 | g/mol |

| Chemical Abstracts Service Number | 28141-24-4 | - |

| International Union of Pure and Applied Chemistry Name | 4-hydroxybenzoyl chloride | - |

| Canonical Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C(=O)Cl)O | - |

| InChI Key | YIPHYCQSJTXLFM-UHFFFAOYSA-N | - |

The angular geometry around the carbonyl carbon exhibits typical trigonal planar characteristics with the oxygen-carbon-chlorine bond angle measuring 122.79 degrees . The carbon-carbon-oxygen angle for the carbonyl linkage to the aromatic ring measures 117.35 degrees, while the hydroxyl carbon-carbon-oxygen angle spans 117.72 degrees . These angular measurements reflect the sp² hybridization of the carbonyl carbon and the electronic repulsion between the substituents [5].

Crystalline Structure

The crystalline structure of 4-hydroxybenzoyl chloride has been investigated through various analytical techniques, though comprehensive X-ray crystallographic data remains limited in the published literature [6] [7]. The compound typically crystallizes in a monoclinic or triclinic system, depending on the crystallization conditions and solvent environment [6] [8]. The molecular packing in the solid state is influenced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules [6] [9].

Computational modeling suggests that the compound adopts a planar conformation in the crystalline state, with the dihedral angle between the aromatic ring and the carbonyl group approaching 180 degrees [6]. This planar arrangement maximizes the conjugation between the aromatic system and the carbonyl functionality, contributing to the overall stability of the crystal structure [6] [8].

The unit cell parameters for 4-hydroxybenzoyl chloride crystals show variations depending on the crystallization method and conditions [6] [7]. Typical unit cell dimensions range from 10 to 15 Ångströms for the a-axis, 5 to 8 Ångströms for the b-axis, and 20 to 30 Ångströms for the c-axis, with beta angles varying between 90 and 120 degrees [6] [10].

| Crystallographic Parameter | Typical Range | Notes |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Dependent on conditions |

| Space Group | P21/n or P-1 | Most common |

| Unit Cell a-axis | 10-15 Å | Variable |

| Unit Cell b-axis | 5-8 Å | Variable |

| Unit Cell c-axis | 20-30 Å | Variable |

| Beta Angle | 90-120° | Monoclinic systems |

Intermolecular interactions in the crystal lattice include hydrogen bonding between hydroxyl groups and carbonyl oxygens, as well as weak van der Waals forces between aromatic rings [6] [9]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, creating a network of intermolecular interactions that stabilize the crystal structure [6] [8]. The chlorine atom participates in weak halogen bonding interactions with neighboring molecules, contributing additional stabilization to the crystal packing [6] [9].

Electronic Properties

The electronic properties of 4-hydroxybenzoyl chloride are dominated by the conjugated aromatic system and the electron-withdrawing acyl chloride functionality [1]. The compound exhibits a moderate highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, characteristic of aromatic compounds with carbonyl conjugation [11]. The presence of the hydroxyl group introduces electron-donating character through resonance, while the acyl chloride group provides strong electron-withdrawing effects .

The dipole moment of 4-hydroxybenzoyl chloride is significantly elevated due to the polar carbon-oxygen and carbon-chlorine bonds . Computational studies suggest a dipole moment ranging from 3.5 to 4.2 Debye units, depending on the theoretical method employed [13]. This high polarity influences the compound's solubility characteristics and intermolecular interactions [3].

Electronegativity analysis reveals that the carbonyl carbon exhibits high electrophilicity, making it susceptible to nucleophilic attack . The electron affinity of the molecule is moderate, reflecting the balance between the electron-donating hydroxyl group and the electron-withdrawing acyl chloride functionality [13]. The ionization potential remains high due to the aromatic stabilization and the delocalized electron system [11].

| Electronic Property | Estimated Value | Characteristics |

|---|---|---|

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | Moderate | Aromatic conjugation |

| Dipole Moment | 3.5-4.2 D | High polarity |

| Electron Affinity | Moderate | Electrophilic carbon |

| Ionization Potential | High | Aromatic stabilization |

| Electronegativity | High | Electron-withdrawing groups |

The electronic distribution analysis indicates that the highest occupied molecular orbital is primarily localized on the aromatic ring and hydroxyl oxygen, while the lowest unoccupied molecular orbital is concentrated on the carbonyl carbon and aromatic system [11]. This orbital distribution explains the compound's reactivity patterns and its tendency to undergo nucleophilic acyl substitution reactions .

Chemical hardness calculations suggest moderate values, indicating balanced reactivity between hard and soft characteristics [13]. The electrophilicity index demonstrates high values, confirming the compound's strong tendency to accept electrons from nucleophilic species . These electronic properties directly correlate with the observed chemical behavior and reactivity patterns of 4-hydroxybenzoyl chloride [1].

Molecular Orbital Considerations

The molecular orbital structure of 4-hydroxybenzoyl chloride reveals a complex electronic system influenced by the aromatic ring, hydroxyl substitution, and acyl chloride functionality [11]. The highest occupied molecular orbitals are predominantly π-type orbitals delocalized across the aromatic system and extending to the hydroxyl oxygen [14]. The lowest unoccupied molecular orbitals exhibit π* character, primarily localized on the carbonyl group and aromatic ring system [11].

The molecular orbital energy diagram demonstrates the relative positions of key orbitals and their electronic occupancy [11]. The highest occupied molecular orbital energy level is positioned at approximately -6.5 electron volts, while the lowest unoccupied molecular orbital resides at -0.2 electron volts, creating a significant energy gap of 6.3 electron volts [13]. This energy separation influences the compound's optical properties and electronic transitions [15].

Higher-lying occupied molecular orbitals include the highest occupied molecular orbital-1 at -7.2 electron volts, primarily associated with carbonyl π-bonding, and the highest occupied molecular orbital-2 at -8.5 electron volts, characterized by carbon-oxygen σ-bonding [11]. The deepest occupied orbital examined, highest occupied molecular orbital-3 at -9.8 electron volts, corresponds to aromatic σ-bonding within the benzene ring system [14].

| Molecular Orbital | Energy (eV) | Character | Electron Occupancy |

|---|---|---|---|

| Lowest Unoccupied Molecular Orbital+2 | 2.1 | π* (C=O) | 0 |

| Lowest Unoccupied Molecular Orbital+1 | 0.9 | σ* (C-Cl) | 0 |

| Lowest Unoccupied Molecular Orbital | -0.2 | π* (aromatic) | 0 |

| Highest Occupied Molecular Orbital | -6.5 | π (aromatic/OH) | 2 |

| Highest Occupied Molecular Orbital-1 | -7.2 | π (C=O) | 2 |

| Highest Occupied Molecular Orbital-2 | -8.5 | σ (C-O) | 2 |

| Highest Occupied Molecular Orbital-3 | -9.8 | σ (aromatic) | 2 |

The unoccupied molecular orbitals provide insight into the compound's electronic excitation possibilities and reactivity patterns [11]. The lowest unoccupied molecular orbital+1 at 0.9 electron volts exhibits σ* character associated with the carbon-chlorine bond, explaining the susceptibility of this bond to nucleophilic attack . The lowest unoccupied molecular orbital+2 at 2.1 electron volts demonstrates π* character centered on the carbonyl functionality [15].

Molecular orbital mixing occurs between the aromatic π-system and the carbonyl group, creating extended conjugation that stabilizes the molecule [14]. The hydroxyl group contributes electron density to the aromatic system through resonance, partially offsetting the electron-withdrawing effects of the acyl chloride group . This orbital interaction pattern influences the compound's chemical reactivity and determines the preferred sites for electrophilic and nucleophilic attack [11].

Structural Comparisons with Related Compounds

Comparative structural analysis of 4-hydroxybenzoyl chloride with related aromatic acyl chlorides reveals significant insights into structure-property relationships [1]. When compared to the parent compound benzoyl chloride, the introduction of the para-hydroxyl group results in measurable changes in bond lengths, angles, and electronic properties . The carbon-chlorine bond in 4-hydroxybenzoyl chloride exhibits slight elongation compared to benzoyl chloride, reflecting the electron-donating influence of the hydroxyl substituent [3].

Comparison with 4-hydroxybenzoic acid, the carboxylic acid analog, demonstrates the dramatic effect of replacing the hydroxyl group of the carboxyl function with chlorine [1] . The carbonyl carbon-oxygen bond length decreases from approximately 1.25 Ångströms in the carboxylic acid to 1.230 Ångströms in the acyl chloride, indicating increased double-bond character [8]. The carbon-chlorine bond length of 1.752 Ångströms in the acyl chloride is significantly longer than typical carbon-chlorine single bonds, reflecting the partial double-bond character due to resonance [1].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Effect |

|---|---|---|---|---|

| 4-Hydroxybenzoyl chloride | C₇H₅ClO₂ | 156.57 | Hydroxyl, Acyl chloride | Electron-donating (OH) |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Hydroxyl, Carboxylic acid | Electron-donating (OH) |

| Benzoyl chloride | C₇H₅ClO | 140.57 | Acyl chloride | None |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Chloro, Acyl chloride | Electron-withdrawing (Cl) |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Methoxy, Acyl chloride | Electron-donating (OCH₃) |

Structural comparison with 4-chlorobenzoyl chloride illustrates the contrasting effects of electron-withdrawing versus electron-donating substituents . The 4-chloro derivative exhibits shorter carbon-oxygen and carbon-chlorine bonds due to increased electrophilicity of the carbonyl carbon [5]. The bond angles around the carbonyl carbon also show systematic variations, with electron-withdrawing substituents leading to more acute angles [9].

Analysis of 4-methoxybenzoyl chloride provides additional insight into electron-donating substituent effects . The methoxy group, being a stronger electron donor than the hydroxyl group, produces more pronounced bond length changes and greater electron density on the aromatic ring [3]. The carbon-oxygen bond lengths in the methoxy derivative are consistently longer than those in the hydroxyl analog, reflecting the different electronic environments [1].

Crystallographic comparisons reveal that hydroxyl-substituted benzoyl chlorides generally exhibit more extensive hydrogen bonding networks than their methoxy or chloro analogs [6] [9]. The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, influencing crystal packing and stability [6] [8]. These structural differences directly correlate with observed differences in melting points, solubility characteristics, and chemical reactivity among the related compounds [1] .

Physical State and Appearance

4-Hydroxybenzoyl chloride exists as a crystalline solid under standard conditions [1] [2]. The compound typically appears as a white to off-white crystalline material, consistent with the physical characteristics of most substituted benzoyl chlorides. The solid-state nature is attributed to the presence of hydrogen bonding interactions between the hydroxyl groups and the polar carbonyl moieties, which contribute to intermolecular associations and higher melting points compared to simple acyl chlorides.

Melting and Boiling Points

The melting point of 4-hydroxybenzoyl chloride has not been definitively established in the available literature [3] [4]. This absence of specific melting point data may be attributed to the compound's thermal sensitivity and tendency to decompose before reaching its melting point under atmospheric conditions.

The boiling point has been reported as 278.9 ± 23.0°C at 760 mmHg [4] [5]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 105°C at 1.5-2.0 Torr [2]. This substantial difference demonstrates the thermal sensitivity of the compound and the practical utility of vacuum distillation for purification purposes.

| Parameter | Value | Pressure | Source |

|---|---|---|---|

| Boiling Point | 278.9 ± 23.0°C | 760 mmHg | Bio-Fount |

| Boiling Point | 105°C | 1.5-2.0 Torr | ChemBK |

| Melting Point | Not specified | - | Literature |

Solubility Profile in Various Solvents

4-Hydroxybenzoyl chloride demonstrates characteristic solubility behavior typical of aromatic acyl chlorides with phenolic substitution. The compound is completely insoluble in water due to its rapid hydrolysis, which proceeds according to the following reaction:

C₇H₅ClO₂ + H₂O → C₇H₆O₃ + HCl

This hydrolysis reaction yields 4-hydroxybenzoic acid and hydrochloric acid, making aqueous solutions impractical for storage or handling [6] [2].

The compound exhibits excellent solubility in organic solvents including:

- Benzene: Used as a reaction medium in synthetic procedures [8]

- Diethyl ether: Commonly employed for extractions and purifications [2]

- Alcohols: Reactive solubility leading to ester formation [6]

- Acetone: Good dissolution properties for analytical applications [9]

The solubility in organic solvents is enhanced by the aromatic character of the molecule and the polarizable nature of the acyl chloride functional group.

Density and Viscosity

The density of 4-hydroxybenzoyl chloride has been calculated as 1.370 ± 0.06 g/cm³ at standard temperature and pressure [2] [4]. This value is consistent with the expected density range for substituted aromatic compounds containing both hydroxyl and acyl chloride functionalities.

Viscosity data for 4-hydroxybenzoyl chloride are not available in the current literature, likely due to the compound's solid-state nature under standard conditions and its chemical instability in solution.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

¹H NMR Spectroscopy:

The proton nuclear magnetic resonance spectrum of 4-hydroxybenzoyl chloride exhibits characteristic resonances in the aromatic region. The aromatic protons appear in the region of 6.5-8.2 ppm, consistent with substituted benzene rings [10] [11]. The pattern typically shows:

- Ortho protons (relative to the carbonyl): 7.8-8.0 ppm (deshielded by the electron-withdrawing acyl chloride group)

- Meta protons (relative to the hydroxyl): 6.8-7.2 ppm

- Phenolic hydroxyl proton: 4-10 ppm (broad, exchangeable with D₂O) [12] [10]

¹³C NMR Spectroscopy:

The carbon-13 spectrum displays several diagnostic peaks:

- Carbonyl carbon: ~165-170 ppm (characteristic of aromatic acyl chlorides) [12] [13]

- Aromatic carbons: 110-160 ppm region, with the hydroxyl-bearing carbon appearing upfield (~115-120 ppm)

- Quaternary aromatic carbons: 130-140 ppm region

Infrared Spectroscopic Patterns

The infrared spectrum of 4-hydroxybenzoyl chloride exhibits several characteristic absorption bands:

Carbonyl Stretching (C=O):

The most prominent feature appears at approximately 1770-1780 cm⁻¹, consistent with aromatic acyl chlorides [13] [14] [15]. This frequency is higher than typical ketones (1715 cm⁻¹) due to the strong electron-withdrawing effect of the chlorine atom, which shortens the C=O bond length.

Hydroxyl Stretching (O-H):

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the phenolic hydroxyl group [16]. The breadth of this band indicates hydrogen bonding interactions in the solid state or concentrated solutions.

Aromatic C-H Stretching:

Sharp absorptions around 3000-3100 cm⁻¹ are characteristic of aromatic C-H bonds [17].

Aromatic C=C Stretching:

Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to aromatic ring vibrations [17].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (acyl chloride) | 1770-1780 | Strong | Carbonyl stretch |

| O-H (phenolic) | 3200-3600 | Broad, medium | Hydroxyl stretch |

| C-H (aromatic) | 3000-3100 | Sharp, medium | Aromatic C-H |

| C=C (aromatic) | 1450-1600 | Multiple, sharp | Ring vibrations |

Mass Spectral Characteristics

The mass spectrum of 4-hydroxybenzoyl chloride exhibits a molecular ion peak at m/z 156, corresponding to the molecular weight of 156.566 Da [1] [18]. The exact mass has been determined as 155.997807 Da [18].

Fragmentation Pattern:

The most significant fragmentation pathway involves the loss of chlorine (35 Da), yielding a base peak at m/z 121 [19]. This fragment corresponds to the 4-hydroxybenzoyl cation (C₇H₅O₂⁺), which is stabilized by resonance with the aromatic ring and the carbonyl group.

Additional fragmentation includes:

- Loss of CO (28 Da): m/z 128 → 100

- Loss of CHO (29 Da): m/z 128 → 99

- Tropylium ion formation: m/z 91 (hydroxytropylium ion derivatives)

The fragmentation pattern is consistent with the behavior of substituted benzoyl chlorides, where the initial loss of chlorine is followed by typical aromatic fragmentations [20] [21].

Ultraviolet-Visible Absorption Properties

4-Hydroxybenzoyl chloride exhibits characteristic UV-visible absorption due to its aromatic chromophore system [22] [23]. The compound displays:

Primary Absorption:

- λmax: Approximately 250-280 nm (π → π* transition of the substituted benzene ring)

- Extended conjugation: The presence of both electron-donating (hydroxyl) and electron-withdrawing (acyl chloride) substituents creates a push-pull electronic system that influences the absorption wavelength

Secondary Absorption:

- n → π* transition: Lower intensity absorption around 300-320 nm involving the carbonyl group

- Solvent effects: The absorption characteristics are significantly influenced by the solvent polarity due to the polar nature of both functional groups